Cas no 2229590-51-4 (2-bromo-4-(1-ethynylcyclopropyl)-1-methoxybenzene)

2-bromo-4-(1-ethynylcyclopropyl)-1-methoxybenzene 化学的及び物理的性質
名前と識別子
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- 2-bromo-4-(1-ethynylcyclopropyl)-1-methoxybenzene
- EN300-1908311
- 2229590-51-4
-
- インチ: 1S/C12H11BrO/c1-3-12(6-7-12)9-4-5-11(14-2)10(13)8-9/h1,4-5,8H,6-7H2,2H3
- InChIKey: AJIOLCKUSREETB-UHFFFAOYSA-N
- SMILES: BrC1=C(C=CC(=C1)C1(C#C)CC1)OC
計算された属性
- 精确分子量: 249.99933g/mol
- 同位素质量: 249.99933g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 1
- 重原子数量: 14
- 回転可能化学結合数: 3
- 複雑さ: 261
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 3.8
- トポロジー分子極性表面積: 9.2Ų
2-bromo-4-(1-ethynylcyclopropyl)-1-methoxybenzene Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1908311-2.5g |
2-bromo-4-(1-ethynylcyclopropyl)-1-methoxybenzene |
2229590-51-4 | 2.5g |
$2912.0 | 2023-09-18 | ||
Enamine | EN300-1908311-0.1g |
2-bromo-4-(1-ethynylcyclopropyl)-1-methoxybenzene |
2229590-51-4 | 0.1g |
$1307.0 | 2023-09-18 | ||
Enamine | EN300-1908311-10g |
2-bromo-4-(1-ethynylcyclopropyl)-1-methoxybenzene |
2229590-51-4 | 10g |
$6390.0 | 2023-09-18 | ||
Enamine | EN300-1908311-0.05g |
2-bromo-4-(1-ethynylcyclopropyl)-1-methoxybenzene |
2229590-51-4 | 0.05g |
$1247.0 | 2023-09-18 | ||
Enamine | EN300-1908311-10.0g |
2-bromo-4-(1-ethynylcyclopropyl)-1-methoxybenzene |
2229590-51-4 | 10g |
$6390.0 | 2023-06-02 | ||
Enamine | EN300-1908311-1.0g |
2-bromo-4-(1-ethynylcyclopropyl)-1-methoxybenzene |
2229590-51-4 | 1g |
$1485.0 | 2023-06-02 | ||
Enamine | EN300-1908311-5g |
2-bromo-4-(1-ethynylcyclopropyl)-1-methoxybenzene |
2229590-51-4 | 5g |
$4309.0 | 2023-09-18 | ||
Enamine | EN300-1908311-0.5g |
2-bromo-4-(1-ethynylcyclopropyl)-1-methoxybenzene |
2229590-51-4 | 0.5g |
$1426.0 | 2023-09-18 | ||
Enamine | EN300-1908311-5.0g |
2-bromo-4-(1-ethynylcyclopropyl)-1-methoxybenzene |
2229590-51-4 | 5g |
$4309.0 | 2023-06-02 | ||
Enamine | EN300-1908311-0.25g |
2-bromo-4-(1-ethynylcyclopropyl)-1-methoxybenzene |
2229590-51-4 | 0.25g |
$1366.0 | 2023-09-18 |
2-bromo-4-(1-ethynylcyclopropyl)-1-methoxybenzene 関連文献
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Lingling Wang,Ming Lu,Mei Yi,Lijun Chen,Jian Shen,Zhong Li,Lei Li,Ye Yang,Jianping Zhang,Yuan Li RSC Adv., 2015,5, 52952-52957
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Yanqing Cong,Xiang Chen,Wanxing Wang,Shi-Wen Lv New J. Chem., 2021,45, 21278-21284
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P. G. Campbell,M. D. Merrill,B. C. Wood,E. Montalvo,M. A. Worsley,T. F. Baumann,J. Biener J. Mater. Chem. A, 2014,2, 17764-17770
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Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
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Kun Dou,Fabiao Yu,Yuxia Liu,Lingxin Chen,Ziping Cao,Tao Chen,Yulin Li Chem. Sci., 2017,8, 7851-7861
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Klaudia Kaniewska,Agata Kowalczyk,Marcin Karbarz,Anna M. Nowicka Analyst, 2016,141, 5815-5821
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Palak Garg,Deepak Dange,Cameron Jones Dalton Trans., 2021,50, 9118-9122
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Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
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Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
2-bromo-4-(1-ethynylcyclopropyl)-1-methoxybenzeneに関する追加情報
Professional Introduction to Compound with CAS No. 2229590-51-4 and Product Name: 2-bromo-4-(1-ethynylcyclopropyl)-1-methoxybenzene
2-bromo-4-(1-ethynylcyclopropyl)-1-methoxybenzene, identified by its CAS number 2229590-51-4, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to a class of aromatic heterocycles, characterized by its unique structural features that include a bromine substituent, an ethynylcyclopropyl group, and a methoxy group. These structural elements contribute to its distinct chemical properties, making it a valuable intermediate in the synthesis of various biologically active molecules.
The bromine substituent at the 2-position of the benzene ring enhances the electrophilicity of the aromatic system, facilitating further functionalization through cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig couplings. This property is particularly useful in constructing complex molecular architectures, which are often required in drug discovery efforts. The ethynylcyclopropyl group appended to the 4-position introduces a rigid cyclopropyl ring conjugated with an alkyne moiety. The cyclopropyl ring is known for its metabolic stability and ability to enhance binding affinity in biological targets, while the alkyne can serve as a versatile handle for further chemical modifications.
The presence of the methoxy group at the 1-position provides electron-donating effects, which can influence the electronic properties of the aromatic system and modulate reactivity in various synthetic pathways. This compound's structural motif is reminiscent of several pharmacophores found in approved drugs, suggesting its potential utility in developing new therapeutic agents. The combination of these substituents makes 2-bromo-4-(1-ethynylcyclopropyl)-1-methoxybenzene a promising building block for medicinal chemists.
In recent years, there has been growing interest in the development of small molecules that modulate biological pathways associated with inflammation, cancer, and neurodegenerative diseases. The structural features of 2-bromo-4-(1-ethynylcyclopropyl)-1-methoxybenzene align well with these therapeutic areas. For instance, the bromine atom can be readily exchanged for other functional groups through palladium-catalyzed cross-coupling reactions, allowing for the generation of diverse derivatives with tailored biological activities. Similarly, the ethynylcyclopropyl moiety has been explored in designing molecules that interact with specific protein targets involved in disease pathogenesis.
One notable application of this compound is in the synthesis of kinase inhibitors. Kinases are enzymes that play crucial roles in cell signaling pathways, and their dysregulation is implicated in numerous diseases, particularly cancer. By leveraging the reactive sites on 2-bromo-4-(1-ethynylcyclopropyl)-1-methoxybenzene, researchers have been able to develop novel inhibitors that target specific kinases with high selectivity. These inhibitors have shown promise in preclinical studies, demonstrating efficacy in reducing tumor growth and inhibiting metastasis.
Another area where this compound has shown promise is in the development of antimicrobial agents. The rise of antibiotic-resistant bacteria has necessitated the discovery of new classes of antimicrobial compounds. The unique structural features of 2-bromo-4-(1-ethynylcyclopropyl)-1-methoxybenzene make it a suitable candidate for designing molecules that disrupt bacterial cell wall synthesis or interfere with essential metabolic pathways. Preliminary studies have indicated that derivatives of this compound exhibit potent activity against Gram-positive and Gram-negative bacteria, highlighting its potential as a lead compound for antibiotic development.
The methoxy group on 2-bromo-4-(1-ethynylcyclopropyl)-1-methoxybenzene also plays a role in modulating pharmacokinetic properties such as solubility and bioavailability. Methoxy-substituted aromatic compounds often exhibit improved oral bioavailability due to their ability to form hydrogen bonds with biological targets and their favorable solubility profiles. This makes them attractive candidates for further development into clinical candidates.
Recent advances in computational chemistry have further enhanced the utility of 2-bromo-4-(1-ethynylcyclopropyl)-1-methoxybenzene as a starting point for drug discovery efforts. Molecular modeling studies have been employed to predict binding affinities and identify optimal positions for functionalization based on known pharmacophores. These computational approaches have accelerated the design process by allowing researchers to screen large libraries of derivatives virtually before synthesizing them experimentally.
In conclusion, 2-bromo-4-(1-ethynylcyclopropyl)-1-methoxybenzene (CAS No. 2229590-51-4) represents a versatile intermediate with significant potential in pharmaceutical research and development. Its unique structural features enable diverse synthetic strategies and have been leveraged in designing molecules with therapeutic applications ranging from oncology to antimicrobial agents. As research continues to uncover new biological targets and synthetic methodologies, this compound is likely to remain a valuable tool for medicinal chemists seeking to develop novel therapeutic agents.
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